1,3-Bis(3-hydroxy-3-pentyl)benzene
Description
Significance of 1,3-Disubstitution Patterns on Benzene (B151609) Cores in Organic Synthesis
The arrangement of substituents on a benzene ring is a critical aspect of organic synthesis, determining the molecule's shape, polarity, and reactivity. Benzene can have three types of disubstituted products: ortho (1,2-), meta (1,3-), and para (1,4-). quora.com The 1,3- or meta-substitution pattern of 1,3-Bis(3-hydroxy-3-pentyl)benzene confers a specific geometry where the functional groups are angled relative to each other.
This meta-orientation is crucial in electrophilic aromatic substitution reactions. When a disubstituted benzene undergoes further substitution, the existing groups direct the position of the incoming electrophile. masterorganicchemistry.comlibretexts.org The directing influence depends on whether the groups are activating or deactivating. masterorganicchemistry.com The 1,3-disubstitution pattern creates a unique electronic environment on the benzene ring, which can be observed, for example, in its distinct 13C NMR chemical shifts compared to ortho and para isomers. fiveable.me
In the context of building larger, more complex molecules, the 1,3-disubstitution pattern serves as a versatile scaffold. It allows for the construction of V-shaped or angular molecules, which are valuable in designing host-guest systems, molecular receptors, and functional polymers. The defined angle between the two functional groups can be exploited to create specific binding pockets or to control the architecture of macromolecules. This makes 1,3-disubstituted benzene derivatives important intermediates in the synthesis of a wide range of materials and complex organic structures. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-5-15(17,6-2)13-10-9-11-14(12-13)16(18,7-3)8-4/h9-12,17-18H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBDLSFXMYKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)C(CC)(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659825 | |
| Record name | 3,3'-(1,3-Phenylene)di(pentan-3-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676465-94-4 | |
| Record name | 3,3'-(1,3-Phenylene)di(pentan-3-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(3-hydroxy-3-pentyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies and Chemical Transformations Involving 1,3 Bis 3 Hydroxy 3 Pentyl Benzene
Methodologies for the Construction of 1,3-Bis(tertiary alcohol) Benzene (B151609) Architectures
Regioselective Synthesis of 1,3-Disubstituted Benzene Diols
Achieving a 1,3-substitution pattern on a benzene ring is a classic challenge in organic synthesis. The directing effects of substituents on the aromatic ring are paramount in guiding the position of incoming electrophiles. libretexts.org For the synthesis of 1,3-disubstituted benzene diols, including 1,3-Bis(3-hydroxy-3-pentyl)benzene, several strategies can be employed.
One of the most direct and common methods is the Friedel-Crafts alkylation of benzene. In the case of this compound, this would conceptually involve the reaction of benzene with 3-pentanol (B84944) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the generation of a carbocation from the alcohol, which then attacks the benzene ring. However, achieving pure 1,3-disubstitution is challenging due to the formation of ortho and para isomers. The initial alkylation activates the ring, but the directing effect of the first substituent must be carefully managed to favor the meta position for the second substitution. To circumvent this, a common strategy involves starting with a meta-directing group already in place. For instance, a Friedel-Crafts acylation of benzene with an appropriate acyl halide, followed by a second acylation, would direct the second group to the meta position. The resulting diketone can then be treated with an organometallic reagent, such as a Grignard or organolithium reagent (e.g., ethylmagnesium bromide), to generate the two tertiary alcohol groups.
Another powerful method for regioselective synthesis involves the cyclotrimerization of alkynes . An indium(III)-catalyzed cyclotrimerization in the presence of 2-iodophenol (B132878) has been shown to produce 1,3,5-substituted benzenes with excellent regioselectivity. nih.gov While this provides a different substitution pattern, it highlights the potential of metal-catalyzed cyclization reactions to construct highly substituted aromatic rings with defined regiochemistry.
Furthermore, chemoenzymatic methods offer a green and highly selective alternative. For example, dioxygenase enzymes can catalyze the dihydroxylation of monosubstituted benzenes to form cis-dihydrodiol metabolites. researchgate.netrsc.org These intermediates can then be further manipulated chemically to introduce substituents at specific positions, offering a pathway to various regioisomeric disubstituted benzene derivatives. researchgate.netrsc.org
| Synthetic Strategy | Description | Key Considerations |
| Friedel-Crafts Alkylation/Acylation | Direct alkylation of benzene or acylation followed by Grignard addition. | Control of regioselectivity (ortho/para vs. meta), potential for polyalkylation. |
| Directed Ortho-Metalation | Use of a directing group to lithiate the aromatic ring at a specific position, followed by reaction with an electrophile. | Requires a suitable directing group and stoichiometric use of strong bases. |
| Cyclotrimerization of Alkynes | Metal-catalyzed cyclization of three alkyne molecules. | Can provide access to highly substituted benzenes with specific regiochemistry. nih.gov |
| Chemoenzymatic Synthesis | Use of enzymes to introduce hydroxyl groups with high regio- and stereoselectivity. | Offers environmentally friendly conditions and high selectivity. researchgate.netrsc.org |
Stereochemical Control in Tertiary Alcohol Formation
The synthesis of tertiary alcohols, especially those with adjacent stereocenters, presents a significant synthetic challenge due to steric hindrance. chinesechemsoc.org While this compound itself does not possess chiral centers at the tertiary alcohols (as the two other groups on the carbinol carbon are identical ethyl groups), the principles of stereochemical control are crucial when considering the synthesis of analogous structures with different alkyl groups.
Significant progress has been made in the catalytic enantioselective synthesis of tertiary alcohols. chinesechemsoc.org For instance, the cyanosilylation of α-branched ketones using a bifunctional cyanating reagent has been developed to produce Cα-tetrasubstituted silyl (B83357) cyanohydrins with high diastereomeric and enantiomeric excess. chinesechemsoc.org This method provides a route to chiral tertiary alcohols with vicinal stereocenters.
Furthermore, methods for the stereoinversion of existing tertiary alcohols have been developed. A Lewis-acid-catalyzed solvolysis has been shown to invert the stereochemistry of chiral tertiary alcohols with nitrogenous nucleophiles, a reaction that is chemoselective for tertiary over primary and secondary alcohols. nih.gov This complements the classic SN2 reaction, which is generally ineffective at tertiary centers. nih.gov Iron-catalyzed substitution of unactivated tertiary alcohols with tethered sulfonamides also proceeds with inversion of stereochemistry. nih.gov
| Method for Stereocontrol | Description | Key Features |
| Catalytic Enantioselective Addition | Use of chiral catalysts to control the facial selectivity of nucleophilic attack on a prochiral ketone. | Allows for the creation of chiral tertiary alcohols from achiral precursors. chinesechemsoc.org |
| Kinetic Resolution | Catalytic enantioselective reaction of a racemic mixture where one enantiomer reacts faster, allowing for the separation of the unreacted enantiomer. | Useful for obtaining optically active α-branched ketones. chinesechemsoc.org |
| Stereoinvertive Substitution | Lewis-acid-catalyzed or iron-catalyzed displacement of a tertiary hydroxyl group with a nucleophile, proceeding with inversion of configuration. | Enables the conversion of one enantiomer of a tertiary alcohol to the other. nih.govnih.gov |
Novel and Efficient Synthetic Routes to Aromatic Bis-Tertiary Alcohols
The development of new and efficient synthetic routes to aromatic bis-tertiary alcohols is an active area of research. A key approach involves the use of organometallic reagents with disubstituted aromatic electrophiles. For example, the reaction of dimethyl isophthalate (B1238265) with an excess of a Grignard reagent, such as ethylmagnesium bromide, provides a direct route to 1,3-bis(tertiary alcohol) benzene derivatives. researchgate.net This method is often straightforward and utilizes readily available starting materials.
Photochemical methods also present innovative pathways. For instance, photoredox-catalyzed reactions can be employed for the carboetherification of styrenes using aryl diazonium salts and alcohols under visible light, leading to the formation of α-tertiary ethers. rsc.org While not a direct synthesis of bis-tertiary alcohols, this highlights the potential of photochemical strategies in constructing C-O bonds at sterically hindered centers.
A notable synthesis of a related compound, 1,3-bis[bis(4-tert-butylphenyl)chloromethyl]benzene, started from dimethyl isophthalate and 4-bromo-tert-butylbenzene. researchgate.net The resulting diol was then chlorinated. This multi-step approach allows for the construction of complex molecular architectures centered on a 1,3-disubstituted benzene core.
Derivatization and Functionalization Reactions
The two tertiary hydroxyl groups of this compound are key functional handles that allow for a variety of subsequent chemical transformations. These reactions can be used to modify the properties of the molecule, for example, to increase its solubility or to introduce new reactive sites.
Etherification and Esterification through Aromatic Substitution Pathways
The conversion of the tertiary alcohol groups to ethers or esters can be achieved through several methods. Direct etherification of tertiary alcohols can be challenging due to competing elimination reactions. However, methods for the etherification of tertiary alcohols have been developed. For example, a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides can provide sterically hindered tertiary alkyl ethers. organic-chemistry.org Another approach involves the reaction of an alcohol with an alkene in the presence of an acid catalyst, proceeding through a tertiary carbocation intermediate. masterorganicchemistry.com
Esterification of tertiary alcohols can also be accomplished. While direct Fischer esterification with carboxylic acids is often inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination, alternative methods are effective. vedantu.com The use of acid anhydrides in the presence of a reusable solid catalyst, such as halides of indium, gallium, zinc, and iron, allows for the selective esterification of tertiary alcohols with high conversion and selectivity. google.com Another approach employs a sulfonic acid cation exchange resin with a macro-reticular structure as a catalyst for the direct esterification of aliphatic acyclic tertiary alcohols with carboxylic acids. google.com
| Reaction | Reagents and Conditions | Key Features |
| Etherification | Zn(OTf)₂-catalyzed coupling with tertiary alkyl bromides. organic-chemistry.org | Allows for the formation of sterically hindered ethers. |
| Etherification | Acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com | Proceeds via a carbocation intermediate. |
| Esterification | Acid anhydride (B1165640) with a reusable solid catalyst (e.g., InCl₃). google.com | High conversion and selectivity, avoids dehydration products. |
| Esterification | Carboxylic acid with a sulfonic acid cation exchange resin. google.com | Effective for direct esterification of tertiary alcohols. |
Formation of Coordination Complexes and Ligand Design
The two hydroxyl groups of this compound, and more broadly, bis-alkoxide ligands derived from it, can act as coordination sites for metal ions, making this molecule a potential ligand for the construction of coordination complexes. The spatial arrangement of the two hydroxyl groups, dictated by the 1,3-substitution on the benzene ring, provides a specific bite angle that can influence the geometry and properties of the resulting metal complex.
The design of ligands is a critical aspect of coordination chemistry, influencing the catalytic activity, electronic properties, and stability of metal complexes. libretexts.org Bis(alkoxide) ligands are known to form stable complexes with a variety of metals. For example, chelating bis(alkoxide) ligands have been used to synthesize chromium(II) complexes which can be mononuclear or dinuclear depending on the crystallization solvent. mdpi.com These complexes have shown reactivity towards organoazides and diazoalkanes. mdpi.com
The design principles for ligands often involve considering the steric and electronic properties of the ligand. stereoelectronics.org The bulky pentyl groups in this compound would create a sterically demanding coordination environment around a metal center. This steric bulk can be advantageous in catalysis by, for example, promoting certain reaction pathways or stabilizing reactive intermediates.
Furthermore, the benzene ring itself can participate in interactions within a coordination sphere. Aromatic interactions at the ligand-protein interface are known to be important in drug design, and similar principles can apply to the design of ligands for metal catalysts. nih.gov The phenyl group of a chelating bis(alkoxide) ligand has been observed to have a bonding interaction with a chromium center in a mononuclear complex. mdpi.com
The synthesis of new aminoalcohol functionalized tertiary phosphines and their use as ligands for late transition metals has also been reported, demonstrating the versatility of ligands containing both hydroxyl and other donor groups. researchgate.net This suggests that this compound could be further functionalized to incorporate other donor atoms, creating multidentate ligands with tailored properties for specific applications in catalysis or materials science.
Preparation of Advanced Benzene-Derived Structures
This compound serves as a robust building block for creating more complex and functionally advanced benzene-derived structures. The presence of two tertiary alcohol functionalities on a central benzene core allows for a variety of chemical transformations. These reactions typically target the hydroxyl groups to either extend the molecular framework or introduce new functional properties.
Key transformations include dehydration, etherification, esterification, and conversion to halo-derivatives. Dehydration of the two tertiary alcohol groups can lead to the formation of a di-alkene structure, specifically 1,3-bis(pent-2-en-3-yl)benzene, creating a conjugated or non-conjugated system depending on reaction conditions. Such dienes are valuable monomers for polymerization or as precursors in cycloaddition reactions.
Another strategic modification involves the conversion of the diol into halo-substituted derivatives. The direct halogenation of tertiary benzyl (B1604629) alcohols to vicinal halohydrins using N-halosuccinimides in aqueous media has been demonstrated for model compounds. mdpi.com This suggests a pathway to convert this compound into corresponding bis-halohydrins, which are versatile intermediates for synthesizing epoxides and other complex molecules.
Furthermore, the diol can undergo esterification with acyl chlorides or anhydrides to form bulky diesters. These derivatives can be designed to have specific physical properties for applications in materials science, such as serving as specialized plasticizers or as components in polyester (B1180765) synthesis. Similarly, etherification reactions can yield advanced diether compounds with tailored solubility and coordination properties.
Table 1: Potential Transformations of this compound for Advanced Structures
| Transformation | Reagents/Conditions | Product Type | Potential Application |
|---|---|---|---|
| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | Di-alkene | Monomer for polymerization, Diels-Alder reactions |
| Halogenation | N-halosuccinimide (NCS, NBS) in H₂O mdpi.com | Bis-halohydrin | Intermediate for epoxides, functional polymers |
| Esterification | Acyl chloride, Pyridine | Diester | Plasticizers, polyester components |
Catalytic Approaches in the Synthesis and Modification of this compound
Catalysis offers elegant and efficient pathways for both the synthesis and the subsequent modification of this compound. While its initial synthesis is often achieved through classical methods like Friedel-Crafts alkylation or Grignard reactions, modern catalytic strategies provide avenues for improved selectivity and the creation of novel derivatives. ncert.nic.in
Transition Metal-Mediated Transformations
While the direct synthesis of this compound via transition metal-catalyzed coupling reactions is not widely reported, these metals are pivotal for modifying the core structure or creating advanced analogues. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone for synthesizing complex substituted benzene cores which could then be functionalized to produce analogues of the target molecule. researchgate.net
A significant application of related bis-substituted benzene scaffolds is in coordination chemistry, where they act as ligands for transition metals. For example, 1,3-bis(phenylthiomethyl)benzene, a structural analogue, serves as an SCS-pincer ligand that coordinates with metals like Palladium (Pd) and Platinum (Pt). researchgate.net This suggests that derivatives of this compound, such as its diether or dithioether counterparts, could be synthesized to act as ligands, forming well-defined metal complexes for applications in homogeneous catalysis. The oxidation of benzylic positions to carbonyl groups can also be achieved selectively using chromium-based reagents. wikipedia.org
Table 2: Examples of Transition Metal-Mediated Transformations on Analogous Benzene Structures
| Catalyst/Metal | Substrate Type | Transformation | Relevance to Target Compound | Citation |
|---|---|---|---|---|
| Palladium (Pd) | 1,3-Dibromo-5-ethynylbenzene | Sonogashira cross-coupling | Synthesis of complex acetylenic benzene cores | researchgate.net |
| Palladium (Pd), Platinum (Pt) | 1,3-Bis(phenylthiomethyl)benzene | Pincer ligand complexation | Potential for creating catalytic complexes from derivatives | researchgate.net |
| Silver (Ag) | 1,3-Bis(phenylthiomethyl)benzene | Bridging ligand coordination | Formation of coordination polymers | researchgate.net |
Organocatalytic and Biocatalytic Synthesis Pathways
Organocatalysis and biocatalysis represent frontiers in green chemistry that offer high selectivity under mild conditions, though their specific application to this compound is an area of emerging research rather than established practice.
Organocatalysis provides powerful methods for constructing substituted benzene rings from acyclic precursors. For example, a carbene-catalyzed formal [3+3] cycloaddition has been reported for the efficient synthesis of benzene molecules, avoiding the use of a pre-existing aromatic ring. nih.gov In principle, such a strategy could be adapted to construct the 1,3-disubstituted benzene core of the target molecule. Furthermore, organocatalysts are widely used in asymmetric synthesis, presenting a potential pathway to produce chiral, enantiomerically pure versions of this compound, which would be of significant interest for pharmaceutical and materials science applications.
Biocatalysis, which uses enzymes to catalyze chemical reactions, offers unparalleled selectivity. While no specific enzyme has been reported for the synthesis of this compound, the potential is considerable. Enzymes such as lipases are known to catalyze highly selective esterification and hydrolysis reactions, while oxidoreductases can perform selective oxidations. nih.gov A theoretical biocatalytic approach could involve the enantioselective reduction of a precursor diketone, 1,3-dipentanoylbenzene, to yield a chiral diol. Encapsulating enzymes in polymeric nanoreactors or emulsions is a modern technique used to perform multi-step cascade reactions in a controlled manner, a strategy that could be envisioned for the future synthesis and modification of complex benzene derivatives. nih.gov
Table 3: Conceptual Catalytic Pathways for Synthesis and Modification
| Catalysis Type | Conceptual Reaction | Catalyst Example | Potential Advantage |
|---|---|---|---|
| Organocatalysis | Asymmetric reduction of 1,3-dipentanoylbenzene | Chiral amine/phosphine catalyst | Access to enantiopure diols |
| Organocatalysis | Formal [3+3] cycloaddition | N-Heterocyclic Carbene (NHC) | Direct construction of the benzene core nih.gov |
| Biocatalysis | Enantioselective oxidation of one hydroxyl group | Oxidoreductase enzyme | Synthesis of chiral hydroxy-ketones |
Comprehensive Spectroscopic and Crystallographic Characterization of 1,3 Bis 3 Hydroxy 3 Pentyl Benzene and Its Derivatives
Elucidation of Molecular Structure via Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in confirming the molecular structure, identifying functional groups, and assessing the electronic environment of 1,3-Bis(3-hydroxy-3-pentyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR are utilized to confirm the substitution pattern on the benzene (B151609) ring and the integrity of the hydroxy-pentyl side chains.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the symmetry of the 1,3-disubstituted benzene ring, a specific pattern of signals is expected for the aromatic protons. The signals for the alkyl protons in the pentyl chains and the hydroxyl protons are also key identifiers. The chemical shifts are influenced by solvent polarity and the potential for hydrogen bonding. For instance, using a solvent like DMSO-d₆ can be particularly useful for observing hydroxyl protons, which might otherwise exchange too rapidly. In some cases, variable temperature NMR studies can be employed to investigate dynamic processes like hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the different carbons of the benzene ring (substituted and unsubstituted) and the pentyl side chains. The chemical shift of the carbon attached to the hydroxyl group is a characteristic feature. Due to the high symmetry of the parent benzene molecule, which shows a single peak at 128 ppm, the substitution pattern in its derivatives leads to a more complex spectrum that is indicative of the specific isomer. docbrown.info
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 125 - 130 |
| Aromatic C (substituted) | - | 140 - 150 |
| Hydroxyl OH | Variable (depends on solvent and concentration) | - |
| Aliphatic CH₂ | 1.5 - 2.0 | 25 - 40 |
| Aliphatic CH₃ | 0.8 - 1.2 | 10 - 20 |
| Carbonyl C (in derivatives) | - | > 160 |
Note: These are approximate chemical shift ranges and can vary based on experimental conditions.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. Other significant peaks include those for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chains (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the benzene ring (around 1600 and 1450 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. For this molecule, Raman would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chains.
Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C | Aromatic Ring Stretching | ~1600, ~1450 |
| C-O | Stretching | 1000 - 1260 |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the benzene ring. The benzene ring exhibits characteristic absorption bands in the ultraviolet region. For substituted benzenes, these bands can shift in wavelength and intensity depending on the nature of the substituents. A study on a related compound, 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)] benzene, showed two absorption maxima around 250 and 280 nm, attributed to the different aromatic systems. researchgate.net The presence of the hydroxy-pentyl groups, being alkyl and hydroxyl substituents, would be expected to cause a slight red shift (bathochromic shift) of the benzene absorption bands.
Mass Spectrometry and Hyphenated Analytical Methods (GC-MS, HPLC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI-MS), can validate the molecular weight and fragmentation patterns of this compound.
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for both the identification and purity assessment of the compound. GC-MS is particularly useful for analyzing volatile derivatives or for monitoring reaction progress during synthesis. dtu.dk HPLC-MS is suitable for less volatile compounds and can be used for purity analysis and stability studies.
Solid-State Structural Analysis and Crystal Engineering Principles
While spectroscopic methods provide information about the molecule in solution or gas phase, solid-state analysis reveals how the molecules are arranged in a crystal lattice.
Single-Crystal X-ray Diffraction Analysis
Data Table: Generic Crystallographic Data for a Substituted Benzene Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z (molecules per unit cell) | 4 |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The molecular architecture of this compound, featuring a central aromatic ring and two peripheral hydroxyl groups, dictates the nature and directionality of its intermolecular interactions. These non-covalent forces are fundamental to understanding its solid-state structure and bulk properties. The primary interactions governing its molecular assembly are hydrogen bonding and π-stacking.
In addition to hydrogen bonding, the central benzene ring facilitates π-stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of π-stacking can vary, typically categorized as face-to-face or offset/displaced face-to-face. These interactions, though generally weaker than hydrogen bonds, play a significant role in the close packing of aromatic molecules. Crystallographic studies of other 1,3-disubstituted benzene compounds have confirmed the presence of intermolecular π-π interactions that contribute to the formation of extended two-dimensional structures. nih.gov The interplay between strong, directional hydrogen bonds and weaker, delocalized π-stacking interactions creates a complex energy landscape that guides the supramolecular assembly.
Table 1: Typical Geometries of Intermolecular Interactions in Substituted Benzene Derivatives This table presents representative data from analogous compounds to illustrate common interaction geometries, as specific crystallographic data for this compound is not available.
| Interaction Type | Description | Typical Distance (Å) | Relevant Compounds (Examples) |
|---|---|---|---|
| O-H···O Hydrogen Bond | Interaction between hydroxyl groups of adjacent molecules. | 1.8 - 2.2 | Functionalized Benzene Derivatives nih.gov |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | 3.3 - 3.8 | 1,3-bis-(2,3-di-methyl-quinoxalin-6-yl)benzene nih.gov |
| C-H···π Interaction | Interaction between an alkyl C-H bond and an aromatic ring. | ~2.5 - 3.0 | 1,3,5-Trisubstituted 2,4,6-triethylbenzenes rsc.org |
Exploration of Crystalline Polymorphism and Supramolecular Motifs
Crystalline polymorphism refers to the ability of a compound to exist in more than one crystal structure. This phenomenon is highly dependent on the balance of intermolecular forces and the conformational flexibility of the molecule. For this compound, the flexible pentyl chains introduce a degree of conformational freedom that can influence crystal packing.
Research findings suggest that the linear nature of the 3-hydroxy-3-pentyl substituents tends to promote disordered packing, potentially favoring the formation of amorphous phases over well-defined crystalline ones. This tendency can make the isolation and characterization of distinct polymorphs challenging. In an amorphous solid, the molecules lack long-range order, resembling a frozen liquid rather than a regular crystal lattice.
Despite this, the directional nature of the intermolecular interactions allows for the prediction of potential supramolecular motifs that would likely be present in any ordered phase. The most fundamental motif would involve dimers or chains formed by hydrogen bonds between the hydroxyl groups. In studies of other 1,3,5-trisubstituted benzenes, molecular dimers are common building blocks, which then associate into larger structures. rsc.org These dimers can be held together by various interactions, including hydrogen bonds or C-H···π contacts. nih.govrsc.org These primary motifs would then assemble into larger, more complex patterns, such as layers or three-dimensional frameworks, stabilized by a combination of weaker forces like π-stacking and van der Waals interactions. The specific arrangement, or supramolecular motif, would define the crystal structure, with different arrangements constituting different polymorphs.
Computational and Theoretical Investigations Pertaining to 1,3 Bis 3 Hydroxy 3 Pentyl Benzene
Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine a molecule's ground-state properties, providing insights into its stability and reactivity. globalresearchonline.net For 1,3-Bis(3-hydroxy-3-pentyl)benzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to optimize the molecule's geometry and compute key electronic descriptors. globalresearchonline.netresearchgate.net
Key electronic properties derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. globalresearchonline.net The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack.
Hypothetical DFT Calculation Results for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Chemical Hardness (η) | 2.65 eV | Quantifies resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.45 eV | Measures the capacity to accept electrons. |
| Dipole Moment | 2.1 D | Indicates the molecule is moderately polar. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT provides insight into a static, optimized structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations would be crucial for understanding:
Conformational Landscapes: The two 3-hydroxy-3-pentyl side chains can rotate and fold in numerous ways. MD simulations can map the accessible conformations and identify the most stable (lowest energy) shapes the molecule adopts. This is essential as the molecule's conformation can dictate its physical properties and how it interacts with other molecules.
Solvation Effects: The behavior of this compound can change dramatically in different solvents. MD simulations can model the molecule in an explicit solvent box (e.g., water or a nonpolar solvent like hexane) to study how solvent molecules arrange around it and how they influence its conformational preferences. The hydroxyl groups would be expected to form hydrogen bonds with polar solvents.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are most flexible. For this compound, the terminal ethyl groups on the side chains would likely show the highest RMSF values, while the central benzene (B151609) ring would be the most rigid. nih.gov
Hypothetical MD Simulation Parameters for this compound
| Parameter | Typical Setting | Purpose |
| Force Field | AMBER, CHARMM | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P (for water) | Explicitly models the solvent environment. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates behavior at room temperature. |
Molecular Docking and Binding Energy Calculations for Derivative Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is fundamental in drug discovery and materials science. While this compound itself may be a starting point, derivatives could be designed to interact with specific biological targets.
The process would involve:
Target Selection: A protein receptor with a known three-dimensional structure is chosen. For example, a derivative might be designed to inhibit an enzyme implicated in a disease.
Docking Simulation: The derivative of this compound is computationally placed into the binding site of the receptor. The docking algorithm samples many possible orientations and conformations, scoring each based on factors like electrostatic and van der Waals interactions.
Binding Energy Calculation: The top-scoring poses are analyzed to predict the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative value indicates a stronger, more stable interaction. nih.gov Key interactions, such as hydrogen bonds between the derivative's hydroxyl groups and amino acid residues in the target protein, are identified. nih.govnih.gov
These simulations could guide the synthesis of novel compounds with enhanced biological activity or specific material properties.
Hypothetical Molecular Docking Results for a Derivative of this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Enzyme X | -8.5 | TYR 82, SER 120, LEU 45 |
| Receptor Y | -7.2 | ASP 99, PHE 150, TRP 61 |
| Protein Z | -9.1 | GLN 25, HIS 105, VAL 28 |
Advanced Research Applications and Interdisciplinary Prospects of 1,3 Bis 3 Hydroxy 3 Pentyl Benzene
Strategic Role as a Core Intermediate in Complex Organic Synthesis
The utility of 1,3-Bis(3-hydroxy-3-pentyl)benzene in organic synthesis is primarily centered on its function as a well-defined structural scaffold. Chemists can leverage its existing functionalities—two tertiary hydroxyl groups and an aromatic ring—to build more elaborate molecular frameworks.
This compound serves as a foundational precursor for synthesizing more complex and functionally diverse molecules. The presence of its key functional groups allows for a variety of chemical transformations.
Reactions of the Hydroxyl Groups: The two tertiary alcohol groups can undergo reactions such as oxidation. Although tertiary alcohols are resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the alcohol, leading to the formation of ketones and carboxylic acids. This provides a pathway to introduce new carbonyl functionalities.
Reactions of the Aromatic Ring: The central benzene (B151609) ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic core. The two bulky alkyl groups already present on the ring direct new substituents primarily to the C4, C6, and especially the C2 positions (ortho and para to both groups, with C2 being sterically accessible). This controlled functionalization is a key step in creating polysubstituted aromatic compounds.
Through these transformations, the simple diol scaffold can be elaborated into molecules with enhanced structural complexity for various research applications, including potential enzyme inhibition studies.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org In the synthesis of complex, polysubstituted aromatic compounds, the order of reactions is critical due to the directing effects of substituents on the benzene ring. libretexts.orgpressbooks.pub
This compound is a valuable intermediate in this context, particularly for targets containing a 1,3-disubstitution pattern. Its own synthesis is most commonly achieved via a double Friedel-Crafts alkylation of benzene with 3-pentanol (B84944), a reaction that establishes the meta-relationship between the two side chains.
When planning the synthesis of a more complex molecule, such as one containing nitro or halogen groups in addition to the two hydroxy-pentyl chains, a chemist can "disconnect" these additional groups and recognize this compound as a logical precursor. The subsequent forward synthesis would then involve introducing the new groups in the correct order. The existing alkyl groups are ortho-, para-directors, meaning they will direct incoming electrophiles to positions ortho or para relative to themselves. youtube.com This guiding principle is fundamental to successfully planning the synthesis.
Table 1: Retrosynthetic Strategy and Directing Effects
| Target Moiety | Retrosynthetic Disconnection | Key Intermediate | Forward Synthesis Step | Directing Effect of Substituent |
| Aromatic Nitro Group | C-N bond | This compound | Nitration (HNO₃/H₂SO₄) | Alkyl groups are ortho, para-directing |
| Aromatic Halogen | C-X bond (X=Br, Cl) | This compound | Halogenation (e.g., Br₂/FeBr₃) | Alkyl groups are ortho, para-directing |
Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.gov The structure of this compound makes it an interesting candidate for studies in this field, particularly concerning self-assembly and the formation of larger, ordered structures.
The self-assembly of molecules into well-defined architectures is driven by the interplay of non-covalent forces. youtube.com this compound possesses the necessary functional groups to participate in these interactions:
Hydrogen Bonding: The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. This allows for the formation of intermolecular hydrogen bond networks, a primary driving force in the self-assembly of many organic molecules.
Aromatic Interactions: The central benzene ring can engage in π-π stacking interactions with the rings of adjacent molecules. These interactions, though weaker than hydrogen bonds, contribute to the stability and order of molecular assemblies. nih.gov
The combination of a hydrophobic aromatic core and hydrophilic alcohol groups gives the molecule amphiphilic character, which can influence its aggregation behavior in different solvents. While specific host-guest studies involving this exact compound are not widely documented, its structural motifs are common in molecules known to self-assemble into larger aggregates. nih.govyoutube.com
The process of self-assembly can lead to a variety of complex supramolecular architectures, such as fibers, spheres, or helical structures. youtube.comntmdt-si.com The geometry of this compound, with its 120° angle between the two functional arms, could potentially direct the formation of specific, ordered patterns. The interplay between hydrogen bonding via the alcohol groups and stacking of the benzene rings could lead to extended one-dimensional chains or more complex two- or three-dimensional networks. The study of analogous aromatic peptides and other small molecules demonstrates that subtle changes in structure can dramatically alter the resulting supramolecular geometry from nanotubes to nanospheres, highlighting the potential for creating novel materials through controlled self-assembly. ntmdt-si.com
Integration into Polymer Chemistry and Advanced Materials Science
The bifunctional nature of this compound, possessing two reactive hydroxyl groups, makes it a valuable monomer for step-growth polymerization. Its incorporation into polymer chains can impart specific properties such as thermal stability and rigidity. nih.gov
As an aromatic diol, this compound can be used to synthesize two major classes of polymers: polyesters and polyurethanes. mdpi.com This is achieved through polycondensation or polyaddition reactions.
Polyester (B1180765) Synthesis: Through polycondensation with a dicarboxylic acid (or its more reactive acyl chloride derivative), this compound can form the repeating ester linkages of a polyester chain. The aromatic ring from the diol becomes an integral part of the polymer backbone, often enhancing its rigidity and thermal properties compared to purely aliphatic polyesters. york.ac.ukresearchgate.net
Polyurethane Synthesis: In a polyaddition reaction with a diisocyanate, the hydroxyl groups of the diol react to form urethane (B1682113) linkages. The resulting polyurethanes can have a wide range of properties, and the inclusion of the bulky, aromatic structure of this compound can improve the thermal stability of the final material. nih.govmdpi.com
Research on other aromatic diols derived from renewable sources like vanillin (B372448) has demonstrated the successful synthesis of polyesters and polyurethanes with moderate to high molecular weights and a range of glass transition temperatures, validating the general approach. nih.govmdpi.com The integration of such rigid aromatic units is a key strategy for developing high-performance polymers. researchgate.net
Table 2: Potential Polymer Synthesis from this compound
| Polymer Type | Co-monomer Required | Reaction Type | Key Linkage Formed |
| Polyester | Dicarboxylic Acid (e.g., Terephthalic acid) | Polycondensation | Ester |
| Polyurethane | Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Polyaddition | Urethane |
Utility as a Monomer in Polymerization Reactions
As a diol, this compound can theoretically participate in step-growth polymerization reactions such as polycondensation and polyaddition. For instance, it could be reacted with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyesters. Similarly, its reaction with diisocyanates would yield polyurethanes. nih.govmdpi.com The tertiary nature of the alcohol groups may influence the reaction kinetics and the ultimate properties of the resulting polymers, potentially requiring specific catalysts or reaction conditions to achieve high molecular weights.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed |
| Polyester | Dicarboxylic acid/acyl chloride | Ester |
| Polyurethane | Diisocyanate | Urethane |
| Polycarbonate | Phosgene/Dialkyl carbonate | Carbonate |
Design of Specialty Polymeric Materials with Tunable Properties
The incorporation of the this compound unit into a polymer backbone is expected to impart specific properties. The rigid benzene ring would likely enhance the thermal stability and glass transition temperature (Tg) of the resulting polymers. mdpi.com The bulky pentyl groups could increase the free volume within the polymer matrix, potentially affecting properties such as solubility and gas permeability. By carefully selecting the co-monomers, it would be possible to tune the properties of the final material. For example, using flexible aliphatic co-monomers could lead to thermoplastic elastomers with a unique combination of rigidity from the aromatic diol and flexibility from the aliphatic segments. mdpi.com The properties of polyurethanes, for instance, are highly dependent on the nature of the diol used, suggesting that polymers derived from this compound could exhibit a wide range of mechanical and thermal behaviors. mdpi.comresearchgate.net
Exploratory Applications in Catalysis and Chemical Sensing
The structural features of this compound also suggest its potential exploration in the fields of catalysis and chemical sensing, either directly or through chemical modification.
Development of Ligands for Homogeneous and Heterogeneous Catalysis
While not a classic ligand in its own right, the hydroxyl groups of this compound can be functionalized to create novel bidentate ligands. For example, esterification or etherification with ligand-bearing moieties could yield chelating agents for metal catalysts. The meta-substitution pattern would create a specific bite angle for the coordinating groups, which is a critical parameter in determining the selectivity and activity of a catalyst. Furthermore, the steric bulk of the 3-pentyl groups could create a unique steric environment around a metal center, a phenomenon known as the "gem-dialkyl effect," which can significantly influence catalytic outcomes. acs.org This could be advantageous in asymmetric catalysis where steric hindrance plays a crucial role in enantioselectivity.
Fabrication of Sensing Platforms and Analytical Probes
The aromatic core of this compound provides a scaffold that could be functionalized with fluorophores or chromophores to create chemical sensors. The hydroxyl groups offer convenient points for chemical modification to introduce moieties that can interact with specific analytes. Changes in the environment upon binding of a target analyte could lead to a detectable change in the optical properties of the sensor molecule, such as fluorescence or color. While direct applications are yet to be reported, the principle of using functionalized aromatic compounds as fluorescent sensors is well-established. google.com The detection of dihydroxybenzene isomers, for instance, has been achieved using modified electrodes, highlighting the potential for benzene-based diols in sensor development. nih.gov
Bio-Inspired Chemical Research and Medicinal Chemistry Exploration
The structure of this compound presents a unique scaffold that could be explored in the realm of medicinal chemistry for the design of new biologically active compounds.
Scaffold Design for Potentially Biologically Active Compounds
In drug discovery, the concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity. The 1,3-disubstituted benzene ring is a common motif in many biologically active molecules. The unique three-dimensional arrangement of the bulky, hydrophobic pentyl groups and the hydrophilic hydroxyl groups on the this compound scaffold could be used to mimic or interact with biological targets in novel ways. The hydroxyl groups also provide handles for further chemical derivatization to optimize binding affinity and pharmacokinetic properties. The structural similarity to other meta-substituted benzenes used in drug design suggests its potential as a starting point for the synthesis of new therapeutic agents. acs.orgacs.org The presence of cyclic diols in biologically active natural products further supports the exploration of diol-containing scaffolds in medicinal chemistry. acs.org
Exploration of Structure-Activity Relationships in Derivatives
The exploration of structure-activity relationships (SAR) is a cornerstone of modern chemical and pharmaceutical research. It involves systematically modifying the chemical structure of a parent compound and evaluating the impact of these changes on its biological activity or physical properties. For a molecule like this compound, with its distinct functional groups, SAR studies offer a pathway to developing derivatives with enhanced potency, selectivity, or tailored material characteristics. The primary sites for modification on the this compound scaffold are the two pentyl chains, the tertiary hydroxyl groups, and the central benzene ring.
Modification of the Alkyl Chains
One of the most direct approaches to creating derivatives is to alter the length of the alkyl chains attached to the tertiary alcohol carbons. By employing synthetic methods analogous to the Friedel-Crafts alkylation used for the parent compound, homologous series can be generated. For instance, using 3-butanol or 3-hexanol (B165604) in place of 3-pentanol would yield 1,3-Bis(3-hydroxy-3-butyl)benzene and 1,3-Bis(3-hydroxy-3-hexyl)benzene, respectively.
These modifications directly impact the lipophilicity and steric bulk of the molecule. Variations in the alkyl chain length are known to affect physical properties and reactivity. In a biological context, increasing the chain length generally enhances hydrophobicity, which could improve binding to non-polar pockets in enzymes or receptors. Conversely, it might also affect aqueous solubility and bioavailability. In material science applications, adjusting the alkyl chain length could be used to control the miscibility of the compound as an additive in polymer blends or to modify its thermal properties.
| Compound Name | Alkyl Group | Potential Impact of Modification |
|---|---|---|
| 1,3-Bis(3-hydroxy-3-butyl)benzene | Butyl | Slightly increased hydrophilicity and reduced steric bulk compared to the pentyl derivative. |
| This compound | Pentyl | Baseline compound for comparison. |
| 1,3-Bis(3-hydroxy-3-hexyl)benzene | Hexyl | Increased lipophilicity and steric bulk, potentially enhancing binding to hydrophobic targets. |
Modification of the Hydroxyl Groups
The two tertiary hydroxyl groups are key functional features, offering sites for hydrogen bonding which are critical for interactions with biological targets such as enzymes. These groups can be chemically modified to explore their role in the compound's activity. Potential modifications include:
Etherification: Methylation or ethylation of the hydroxyl groups would eliminate their hydrogen-bond-donating capability, which can be a critical test of the interaction mechanism with a biological receptor.
Esterification: Conversion to esters would introduce new functional groups and alter the electronic and steric profile of the molecule.
Replacement: The hydroxyl groups can be substituted entirely. A notable example is the synthesis of 1,3-Bis(triphenylsilyl)benzene, where the hydroxy-pentyl groups are replaced with bulky triphenylsilyl moieties. This derivative exhibits significantly enhanced thermal stability and hydrophobicity due to the silicon-aromatic framework, highlighting its potential application in material science as a precursor for silicon-based polymers.
| Compound Name | Modification | Resulting Change in Properties |
|---|---|---|
| 1,3-Bis(triphenylsilyl)benzene | Replacement of hydroxy-pentyl groups with triphenylsilyl groups. | Increased thermal stability and high hydrophobicity. |
Modification of the Benzene Ring
The central aromatic ring is another site for modification. Introducing substituents onto the benzene ring can modulate the electronic properties of the molecule (via electron-donating or electron-withdrawing groups) and provide additional points of interaction. For example, halogenation or nitration of the benzene ring could introduce new electrostatic or hydrogen bonding interactions, potentially leading to derivatives with altered binding affinities or selectivities for specific biological targets. While specific studies on the benzene ring modification of this compound are not widely reported, this strategy is a staple in medicinal chemistry for optimizing lead compounds.
The systematic exploration of these derivatives is crucial for developing this chemical scaffold for specific applications. Whether the goal is to fine-tune the molecule to fit precisely into the active site of an enzyme or to engineer a material with specific thermal and hydrophobic properties, SAR studies provide the fundamental data to guide rational design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(3-hydroxy-3-pentyl)benzene, and how can reaction yields be optimized?
- Methodology : Synthesis of bis-substituted benzene derivatives typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized benzene precursors. For example, alkylation with 3-hydroxy-3-pentyl groups may require Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Optimization includes controlling stoichiometry (1:2 molar ratio of benzene to alkylating agent), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Yield Improvement : Use of protecting groups (e.g., silyl ethers) for hydroxyl moieties during alkylation can prevent undesired oxidation. Reaction monitoring via TLC or GC-MS is critical to identify intermediate phases .
Q. How can the structural and electronic properties of this compound be characterized?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydroxyl proton integration (DMSO-d₆ as solvent for H-bonding analysis) .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software for refinement (SHELXL for small-molecule structures) to resolve stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. What are the stability considerations for this compound under ambient and experimental conditions?
- Stability Profile : Hydroxyl groups confer sensitivity to oxidation and humidity. Store under inert atmosphere (N₂/Ar) at 4°C.
- Degradation Pathways : Accelerated stability testing via thermal gravimetric analysis (TGA) and HPLC monitoring under UV light exposure (λ = 254 nm) identifies photooxidation byproducts. Use antioxidants (e.g., BHT) in solution-based experiments .
Advanced Research Questions
Q. How can computational modeling elucidate the conformational dynamics of this compound in solution?
- Methods :
- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d,p) level to predict ground-state conformers. Solvent effects (e.g., PCM model for DMSO) refine torsional angles of the pentyl chains .
- MD Simulations : All-atom molecular dynamics (GROMACS) in explicit solvent to analyze hydrogen-bonding lifetimes and aggregation tendencies .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or H-bonding variability. Strategies:
- Variable Temperature NMR : To observe dynamic H-bonding (e.g., coalescence of hydroxyl peaks at elevated temperatures).
- DOSY Experiments : Differentiate aggregates from monomers via diffusion coefficients .
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures to validate NMR assignments .
Q. How can the compound’s supramolecular assembly be engineered for material science applications?
- Design Principles : Hydroxyl groups enable hydrogen-bonded frameworks. Co-crystallization with complementary hydrogen-bond acceptors (e.g., pyridine derivatives) generates porous networks.
- Characterization : BET surface area analysis and PXRD to confirm crystallinity. In-situ IR spectroscopy monitors assembly kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
